3-(N'-hydroxycarbamimidoyl)benzoic acid
CAS No.:
Cat. No.: VC13239987
Molecular Formula: C8H8N2O3
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O3 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 3-(N'-hydroxycarbamimidoyl)benzoic acid |
| Standard InChI | InChI=1S/C8H8N2O3/c9-7(10-13)5-2-1-3-6(4-5)8(11)12/h1-4,13H,(H2,9,10)(H,11,12) |
| Standard InChI Key | LJCLPFBIVUPTAR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)O)C(=NO)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C(=NO)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
The IUPAC name for this compound is 3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid, reflecting the Z-configuration of the hydroxycarbamimidoyl group. Its systematic name emphasizes the spatial arrangement of the functional groups, which is critical for its reactivity and biological interactions. The structural formula is represented as:
Key identifiers include:
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CAS Registry Number: 199447-10-4
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PubChem CID: 9603503 (primary entry), 3348523 (alternative entry)
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MDL Number: MFCD03426260
Physicochemical Properties
The compound exists as an off-white solid under standard conditions. Critical physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 469.7 °C at 760 mmHg | |
| Density | 1.42 g/cm³ | |
| Melting Point | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) | |
| Flash Point | 237.9 °C |
The absence of a reported melting point suggests decomposition upon heating, a common trait among thermally unstable carboximidamides .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(N'-hydroxycarbamimidoyl)benzoic acid typically involves multi-step reactions starting from methyl 3-cyanobenzoate. Two validated routes are described below:
Hydroxylamine Hydrochloride Addition
In this method, methyl 3-cyanobenzoate reacts with hydroxylamine hydrochloride () under alkaline conditions to form the intermediate methyl 3-(N'-hydroxycarbamimidoyl)benzoate. Subsequent hydrolysis yields the final product .
This route is favored for its mild reaction conditions (ambient temperature, aqueous alcohol solvents) and high yields (>75%) .
Cyclization and Purification
Alternative methods involve cyclization reactions to form 1,2,4-oxadiazole derivatives. For example, condensation with o-fluorobenzoic acid in the presence of Lewis acids (e.g., ) facilitates intramolecular dehydration, forming heterocyclic intermediates that are later hydrolyzed .
Applications in Pharmaceutical and Agrochemical Research
Role in Ataluren Synthesis
3-(N'-Hydroxycarbamimidoyl)benzoic acid is a critical impurity (Ataluren Impurity E) in the production of Ataluren (PTC124), a drug used to treat nonsense mutation-mediated genetic disorders such as Duchenne muscular dystrophy. Regulatory guidelines mandate strict control of this impurity (<0.15% in final formulations) .
Pesticidal and Fungicidal Activity
Recent studies highlight its utility in synthesizing benzamide derivatives with potent biocidal properties:
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Larvicidal Activity: Pyrazol-1,2,4-oxadiazole-substituted benzamides derived from this compound exhibit 100% mortality against mosquito larvae at 10 mg/L .
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Fungicidal Activity: At 50 mg/L, derivatives inhibit Botrytis cinerea (gray mold) with 90.5% efficacy, surpassing commercial fungicides like fluxapyroxad (63.6%) .
| Hazard Statement Code | Description | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear protective gloves |
| H319 | Causes serious eye irritation | Use eye protection |
| H335 | May cause respiratory irritation | Ensure adequate ventilation |
Storage recommendations include refrigeration (2–8°C) in light-resistant containers to prevent degradation .
Industrial and Research Considerations
Scalability and Cost
Bulk production (e.g., 1-ton super sacks) is feasible using palletized plastic or steel drums. Pricing is contingent on purity grades:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume